molecular formula C7H11N3OS B6499164 1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol CAS No. 1486133-93-0

1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol

Cat. No. B6499164
CAS RN: 1486133-93-0
M. Wt: 185.25 g/mol
InChI Key: PQKZKUDAKKZSBG-UHFFFAOYSA-N
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Description

The compound “1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazol-5-yl moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

Hydrazonoyl halides are a large group of compounds that have the characteristic functional group –C (X):NNH–. These compounds have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications that make these chemicals an interesting group in medicinal chemistry .


Physical And Chemical Properties Analysis

The newly synthesized compounds were fully characterized by 1 H NMR, 13 C NMR, IR, MS, and elemental analysis .

Scientific Research Applications

Antiviral Activity

The recent literature highlights the potential of 1,3,4-thiadiazole derivatives in antiviral drug development . Researchers have investigated their efficacy against viral infections, including RNA and DNA viruses. Further studies are needed to explore the specific mechanisms and targets involved.

Antimicrobial Properties

1,3,4-Thiadiazoles have demonstrated antimicrobial activity against bacteria, fungi, and protozoa . Their structural diversity allows for fine-tuning of biological effects. Researchers have synthesized derivatives with promising antibacterial and antifungal properties, making them valuable candidates for combating infectious diseases.

Antioxidant Effects

The compound’s unique structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant capacity of 1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol could yield valuable insights .

Anti-Inflammatory Potential

Inflammation is a key factor in various diseases. Some studies have explored the anti-inflammatory effects of 1,3,4-thiadiazole derivatives . These compounds may modulate inflammatory pathways, making them relevant for conditions such as arthritis, asthma, and inflammatory bowel diseases.

Anticancer Activity

Recent research has highlighted 1,3,4-thiadiazoles as promising scaffolds for antitumor drug discovery . They exhibit activity against various cancer cell lines by targeting diverse molecular pathways. For instance, inhibition of histone deacetylase (HDAC), c-Src/Abl tyrosine kinase, and tubulin polymerization has been observed .

Enzyme Inhibitors

1,3,4-Thiadiazole derivatives have shown potential as enzyme inhibitors. Examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, and alkaline phosphatase inhibitors . These compounds may find applications in treating enzyme-related disorders.

properties

IUPAC Name

1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-5-8-7(12-9-5)10-3-2-6(11)4-10/h6,11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKZKUDAKKZSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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